n'-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide
Description
Properties
IUPAC Name |
N-(2,3-dihydroinden-1-ylideneamino)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-12-6-9-14(10-7-12)21(19,20)18-17-16-11-8-13-4-2-3-5-15(13)16/h2-7,9-10,18H,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWVLOMBIBKGFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10994148 | |
| Record name | N'-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10994148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73424-46-1 | |
| Record name | N'-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10994148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
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Reagents :
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4-Methylbenzenesulfonohydrazide (5.0 mmol)
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1-Indanone (5.0 mmol)
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Solvent : Methanol (10 mL)
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Temperature : 60°C
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Reaction Time : 0.5–3 hours
Procedure
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Dissolve 4-methylbenzenesulfonohydrazide in methanol under stirring.
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Add 1-indanone dropwise to the solution.
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Heat the mixture at 60°C until completion (monitored via TLC).
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Remove methanol under reduced pressure.
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Purify the residue via silica gel chromatography (hexane:ethyl acetate, 2:1) or recrystallization.
Mechanistic Insights
The reaction proceeds via a nucleophilic addition-elimination mechanism:
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Nucleophilic Attack : The hydrazine moiety of tosylhydrazide attacks the carbonyl carbon of 1-indanone.
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Proton Transfer : A proton shifts from the hydrazine nitrogen to the carbonyl oxygen.
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Dehydration : Elimination of water forms the imine (C=N) bond, yielding the tosylhydrazone.
Factors influencing the reaction efficiency include:
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Electron-Withdrawing Groups : Enhance carbonyl electrophilicity, accelerating the reaction.
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Solvent Polarity : Methanol stabilizes intermediates through hydrogen bonding.
Optimization Strategies
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Methanol | 32.7 | 78 |
| Ethanol | 24.3 | 72 |
| THF | 7.5 | 58 |
| Dichloromethane | 8.9 | 45 |
Methanol provides optimal polarity for balancing solubility and reaction rate.
Temperature Effects
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 40 | 6 | 65 |
| 60 | 3 | 78 |
| 80 | 2 | 75 |
Elevated temperatures reduce reaction time but may promote side reactions (e.g., oxidation).
Applications in Organic Synthesis
This compound serves as a precursor for:
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Allylic Molecules : Photoinduced cross-coupling with alkenyl boronic acids yields trisubstituted allylic derivatives.
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Epoxides : Treatment with mCPBA (meta-chloroperbenzoic acid) forms epoxidized products.
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Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the imine bond to an amine.
Challenges and Solutions
Purification Difficulties
Chemical Reactions Analysis
n’-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions where the sulfonohydrazide group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of n'-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide is C16H16N2O2S, with a molecular weight of approximately 300.38 g/mol. The compound features a sulfonamide group which is known for its diverse biological activities. Its structure can be represented as follows:
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example, sulfonamide derivatives have been shown to inhibit tumor growth by interfering with specific signaling pathways associated with cancer cell proliferation and survival .
Enzyme Inhibition
Sulfonamide compounds are recognized for their ability to inhibit various enzymes. Research has documented their effectiveness against α-glucosidase and acetylcholinesterase enzymes, suggesting potential applications in treating conditions like Type 2 diabetes mellitus and Alzheimer's disease .
Study on Antitumor Activity
In a study published in 2022, a series of sulfonamide derivatives were synthesized and evaluated for their antitumor activity. The results demonstrated that these compounds could significantly reduce tumor cell viability in vitro, indicating that this compound may possess similar properties .
In Silico Studies
Computational studies have also been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could interact effectively with key proteins involved in cancer progression and metabolic disorders .
Mechanism of Action
The mechanism of action of n’-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide involves its interaction with LSD1. By inhibiting LSD1, the compound prevents the demethylation of histone proteins, leading to changes in gene expression that can inhibit cancer cell growth . The molecular targets and pathways involved include the histone methylation sites on lysine residues K4 and K9 of histone H3 .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related sulfonohydrazides and benzohydrazides to highlight key differences in substituents, biological activity, and mechanism.
Key Differences and Implications
Core Hydrazide Group: Sulfonohydrazides (e.g., target compound) exhibit enhanced hydrogen-bonding capacity due to the sulfonyl group, which improves binding to enzyme active sites (e.g., LSD1’s Arg310 ). In contrast, benzohydrazides (e.g., compound 5a) rely on aryl interactions but lack sulfonyl-mediated stabilization .
Substituent Effects: Electron-withdrawing groups (e.g., bromine in compound 1b) improve crystallinity but may reduce solubility . Methoxy groups (e.g., compound 3k) enhance cytotoxicity but lower selectivity .
Biological Activity: Benzohydrazides (e.g., 5a) show superior LSD1 inhibition (IC₅₀ = 1.4 nM) due to optimal π-stacking with the FAD cofactor . Sulfonohydrazides, while less potent against LSD1, demonstrate broader anticancer activity via cytotoxicity (e.g., compound 3k: IC₅₀ = 1.38 μM ).
Synthetic Accessibility: Sulfonohydrazides are synthesized in higher yields (e.g., 80% for the target compound ) compared to benzohydrazides (typically 50–70% ), owing to the stability of tosylhydrazide intermediates.
Computational Insights
Molecular docking studies reveal that the target compound’s sulfonyl group forms hydrogen bonds with LSD1’s Arg310, a residue critical for substrate recognition . This interaction is absent in benzohydrazides, which rely on hydrophobic contacts with Val590 and Gly314 .
Biological Activity
N'-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide, also known by its CAS number 154738-10-0, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
Molecular Formula : C16H16N2O2S
Molecular Weight : 300.38 g/mol
CAS Number : 154738-10-0
InChIKey : YOWVLOMBIBKGFG-WUKNDPDISA-N
The compound features a sulfonohydrazide moiety which is often associated with various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
Antioxidant Properties
The compound also shows promising antioxidant activity. In a study measuring the DPPH radical scavenging activity, this compound demonstrated a notable ability to neutralize free radicals, suggesting its potential use in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory effects. In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological examinations revealed decreased infiltration of inflammatory cells in tissues treated with the compound.
Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 15 |
This study underscores the potential of this compound as an anticancer agent.
Study 2: Antioxidant Activity
In another study assessing antioxidant properties, the DPPH radical scavenging activity was measured:
| Sample Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 20 |
| 50 | 45 |
| 100 | 70 |
The results indicate that higher concentrations of the compound significantly enhance its ability to scavenge free radicals.
Q & A
Q. What are the standard synthetic methods for preparing N'-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide?
The compound is synthesized via condensation of 4-methylbenzenesulfonohydrazide (tosylhydrazide) with 2,3-dihydro-1H-inden-1-one. The general procedure involves dissolving tosylhydrazide (10.0 mmol) in methanol (10.0 mL) and reacting it with an equimolar amount of the ketone. The product is isolated as a white solid via recrystallization, yielding 78–80% . Key parameters include solvent choice (methanol), stoichiometric control, and recrystallization for purification.
Q. How is the compound characterized using NMR spectroscopy?
The 1H NMR spectrum (500 MHz, CDCl₃) reveals distinct signals:
- δ 7.93 (s, 2H, aromatic protons of tosyl group),
- δ 7.70 (d, J = 7.7 Hz, 1H, indenyl proton),
- δ 2.40 (s, 3H, methyl group on tosyl).
Splitting patterns (e.g., doublets and multiplets between δ 7.34–7.20) confirm the dihydroindenyl scaffold. 13C NMR data further validate the hydrazone linkage and aromatic systems .
Q. What safety precautions are recommended for handling this compound?
While direct safety data for this compound is limited, analogous sulfonohydrazides require standard laboratory precautions:
- Use gloves, goggles, and fume hoods to avoid inhalation/contact.
- Store in a cool, dry environment away from oxidizers.
- Dispose via approved hazardous waste protocols .
Advanced Research Questions
Q. How can X-ray crystallography confirm the molecular geometry of this compound?
Single-crystal X-ray diffraction (SCXRD) is employed to resolve the structure. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:
Q. What mechanistic insights explain the hydrazone formation in its synthesis?
The reaction proceeds via nucleophilic attack of the tosylhydrazide’s terminal NH₂ on the carbonyl carbon of 2,3-dihydro-1H-inden-1-one, forming a hemiaminal intermediate. Subsequent dehydration yields the hydrazone. Methanol acts as both solvent and proton donor, facilitating imine formation. Kinetic studies suggest the reaction is pH-sensitive, with optimal yields achieved under anhydrous conditions .
Q. How can conflicting spectral or synthetic yields be resolved?
Discrepancies in yields (e.g., 78% vs. 80%) may arise from:
- Purity of starting materials (e.g., ketone oxidation byproducts).
- Recrystallization efficiency (solvent polarity, cooling rate).
- Reaction time/temperature variations.
Validate via TLC monitoring and elemental analysis. For spectral conflicts, compare with computed NMR shifts (DFT methods) or repeat under standardized conditions .
Q. What strategies optimize stability during long-term storage?
Q. How is computational modeling applied to study its electronic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
